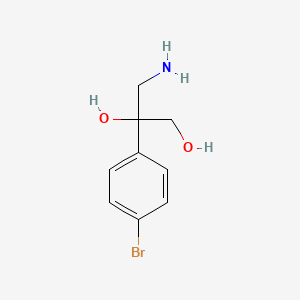
3-Amino-2-(4-bromophenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-bromophenyl)propane-1,2-diol is a chemical compound with the molecular formula C9H12BrNO2 . It is a derivative of 3-Amino-1,2-propanediol (APD), which is synthesized by reacting 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide .
Synthesis Analysis
The synthesis of 3-Amino-1,2-propanediol (APD), a related compound, involves the reaction of 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide . The product then undergoes a series of purification steps . A similar process may be used for the synthesis of this compound, with additional steps to introduce the bromophenyl group.Scientific Research Applications
Coordination Compounds and Template Condensation Research has explored the formation of coordination compounds with copper(II) through reactions involving substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols. This includes derivatives like 5-bromo-, indicating a potential application in creating complex copper compounds for various uses, including material science and catalysis. The compounds undergo thermolysis, revealing insights into their thermal stability and decomposition pathways Gulea et al., 2013.
Reactions with Tetrahydroxyborate Ion The interaction of chiral diols with the tetrahydroxyborate ion (B(OH)−4) has been studied, providing data on equilibrium constants and showing that substituted 1,3-diols, including those related to 3-Amino-2-(4-bromophenyl)propane-1,2-diol, react readily. This research could be crucial for understanding the chemical behavior and potential applications in stereoselective synthesis Dawber, 1987.
Polymer Modification Amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels, enhancing their swelling behavior and thermal stability. Such modifications could extend to this compound, offering potential applications in the development of new materials with tailored properties for medical and industrial applications Aly & El-Mohdy, 2015.
Corrosion Inhibition Studies Studies have utilized thiazole and thiadiazole derivatives, including compounds structurally related to this compound, to investigate corrosion inhibition on iron surfaces. These studies, involving density functional theory calculations and molecular dynamics simulations, contribute to understanding the protective capabilities of such compounds against metal corrosion, which could have implications for material science and engineering Kaya et al., 2016.
Catalytic Amination and Hybrid Polymacrocycles The catalytic amination of 3-bromobenzyl-substituted azacrown ethers with propane-1,3-diamine, leading to hybrid polymacrocycles, points to the utility of related diols in synthesizing complex organic structures. These structures may find applications in materials chemistry, highlighting the versatility of aminodiols in organic synthesis Yakushev et al., 2016.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of lipid-like delivery molecules (lipidoids) for rna interference (rnai) therapeutics . This suggests that the compound could interact with RNA molecules or associated proteins.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
Based on its potential role in rna interference (rnai) therapeutics , it could be inferred that the compound may affect pathways related to gene expression and regulation.
Result of Action
If the compound does indeed play a role in rna interference (rnai) therapeutics , it could potentially lead to the silencing of specific genes, thereby influencing cellular function and phenotype.
Properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFDADAODIEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CO)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

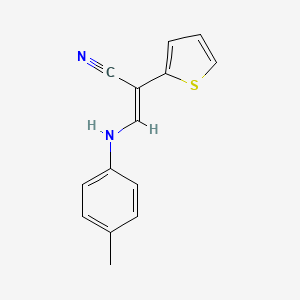
![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)

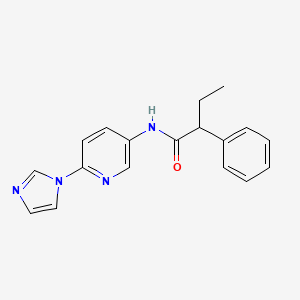
![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)
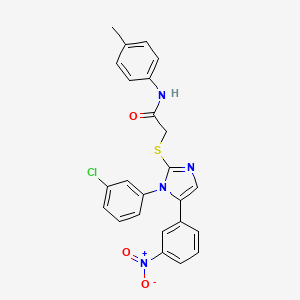
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
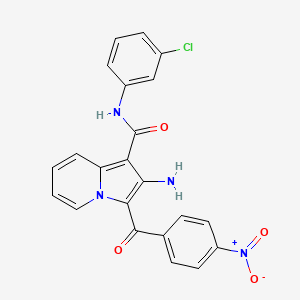
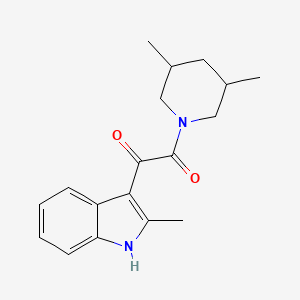
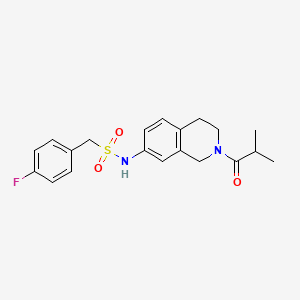
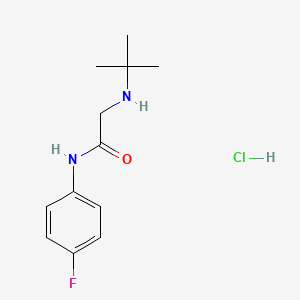
![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
